Mandrax

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Condensation Reaction: Anthranilic acid undergoes a condensation reaction with various aldehydes or ketones to form an intermediate compound.

- Cyclization: This intermediate then undergoes cyclization to form the quinazolinone structure characteristic of methaqualone.

- Final Modifications: Further modifications may involve the introduction of substituents that enhance its sedative properties.

The simplicity of these reactions makes methaqualone attractive for illicit synthesis in unregulated environments .

Methaqualone acts primarily as a central nervous system depressant by modulating GABA-A receptors, which are crucial for inhibitory neurotransmission in the brain. This modulation results in increased relaxation and sedation effects. The drug can produce varying effects based on dosage:

- Low Doses: Relieve tension and induce mild sedation.

- High Doses: Can lead to staggering, impaired coordination, and potentially fatal respiratory depression .

Common side effects include dry mouth, headaches, dizziness, and severe risks such as overdose leading to coma or death .

Mandrax is synthesized through clandestine methods that typically involve:

- Acquisition of Precursors: Key precursors like anthranilic acid are sourced from illicit suppliers.

- Laboratory Setup: Small-scale laboratories are often equipped with basic chemical apparatus.

- Chemical Processes: The aforementioned condensation and cyclization reactions are performed under controlled conditions to yield methaqualone.

Due to its illegal status, the exact methods are often kept secret among manufacturers but generally follow established organic synthesis protocols .

Mandrax has significant interaction potential with other substances:

- Alcohol: Co-administration can enhance CNS depression, increasing the risk of overdose.

- Other Sedatives: Users often mix Mandrax with benzodiazepines or opioids, leading to dangerous respiratory depression and increased overdose risk .

- Stimulants: Combining with stimulants can mask sedative effects, leading users to consume higher doses than intended.

These interactions highlight the dangers associated with polydrug use involving Mandrax .

Mandrax shares similarities with several other compounds in terms of structure and effects. Here are a few notable examples:

| Compound Name | Class | Primary Use | Legal Status |

|---|---|---|---|

| Methaqualone | Quinazolinone | Sedative/Hypnotic | Banned |

| Diazepam | Benzodiazepine | Anxiolytic/Sedative | Controlled |

| Alprazolam | Benzodiazepine | Anxiolytic | Controlled |

| Flurazepam | Benzodiazepine | Sedative | Controlled |

| Mecloqualone | Quinazolinone | Sedative (analog of methaqualone) | Banned |

Uniqueness of Mandrax

Mandrax is unique due to its specific formulation combining methaqualone with diphenhydramine, enhancing its sedative effects while also increasing the risk of severe side effects compared to other sedatives. Its method of illicit use—often smoked or injected—further distinguishes it from more commonly prescribed sedatives that are typically ingested orally .

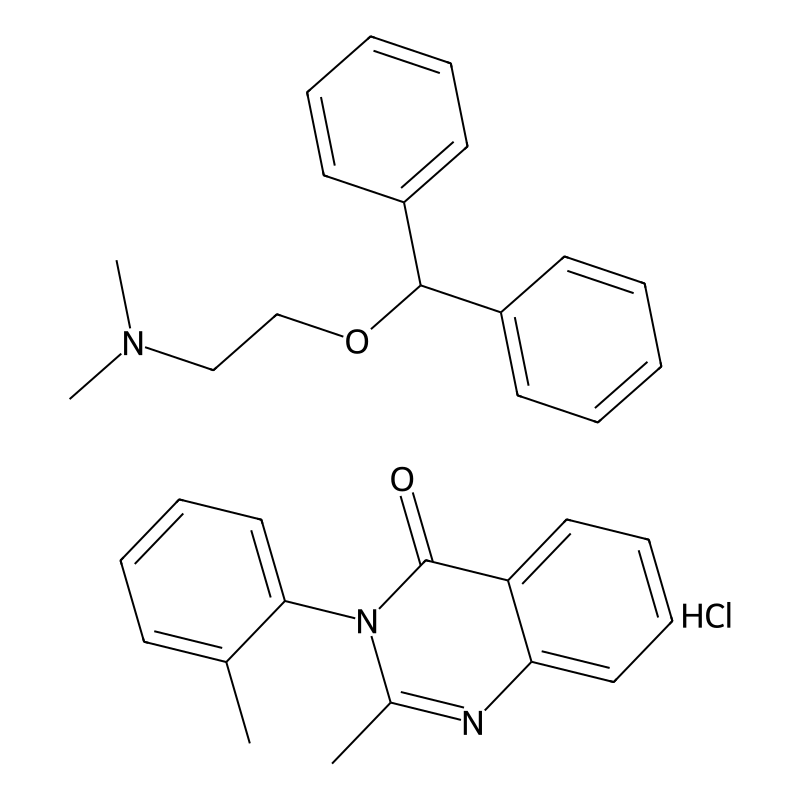

Mandrax, a synthetic drug combination, consists of methaqualone (250 mg) and diphenhydramine hydrochloride (25 mg). Methaqualone, a quinazolinone derivative, was first synthesized in 1951 by Indian researchers investigating antimalarial agents. Its sedative-hypnotic properties were later recognized, leading to pharmaceutical development in the 1960s. The quinazolinone class, characterized by a bicyclic structure with nitrogen atoms and a ketone group, distinguishes methaqualone from barbiturates and benzodiazepines.

| Chemical Property | Methaqualone | Diphenhydramine |

|---|---|---|

| CAS Number | 72-44-6 | 58-73-1 |

| Molecular Formula | C₁₆H₁₄N₂O | C₁₇H₂₁NO₂ |

| Primary Mechanism | GABAᴬ receptor modulator | Histamine H₁ receptor antagonist |

The combination of methaqualone and diphenhydramine in Mandrax aimed to enhance sedation while mitigating side effects like insomnia-related restlessness.

Regulatory Status as a Controlled Substance

Mandrax’s regulatory classification reflects its high abuse potential:

- United States: Scheduled as a Schedule I controlled substance under the Controlled Substances Act (1984), indicating no accepted medical use and high abuse liability.

- United Kingdom: Banned under the Misuse of Drugs Act 1971, classified as a Class B drug.

- International: Listed under Schedule II of the 1971 Convention on Psychotropic Substances, restricting production and distribution.

| Region | Regulatory Status | Key Legislation |

|---|---|---|

| United States | Schedule I | Controlled Substances Act (1984) |

| European Union | Prohibited | Misuse of Drugs Regulations |

| South Africa | Illegal | Drugs and Drug Trafficking Act |

Historical Research Significance

Mandrax played a pivotal role in neuropharmacological research:

- GABAᴬ Receptor Studies: Methaqualone was among the first non-barbiturate sedatives to demonstrate positive allosteric modulation at GABAᴬ receptors, distinct from benzodiazepine or barbiturate binding sites.

- Abuse Liability Assessment: Early clinical trials in the 1980s evaluated methaqualone’s euphoric effects, revealing rapid tolerance development and dependency risks.

- CNS Depressant Models: Mandrax’s pharmacological profile informed the development of safer sedatives, such as non-benzodiazepine hypnotics.

Global Pharmaceutical Significance

Mandrax’s trajectory from therapeutic agent to illicit drug underscores regulatory challenges:

- Peak Usage: In the 1970s, methaqualone was the sixth-best-selling sedative in the U.S., marketed as Quaalude.

- Decline and Ban: Widespread abuse, coupled with severe withdrawal symptoms and mortality risks, prompted global restrictions by the mid-1980s.

- Legacy: Methaqualone remains a benchmark for evaluating sedative-hypnotic abuse potential, influencing modern drug scheduling policies.

Chemical Composition and Pharmacology

Structural and Functional Profile

Methaqualone’s chemical structure (2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone) enables unique receptor interactions:

- GABAᴬ Receptor Binding: Acts as a mixed modulator, enhancing chloride influx at αβγ subunits while inhibiting δ-containing receptors.

- Diphenhydramine Synergy: The antihistamine component potentiates methaqualone’s sedative effects by blocking histaminergic arousal pathways.

| Parameter | Methaqualone | Diphenhydramine |

|---|---|---|

| Half-Life | 20–60 hours | 2.4–9.3 hours |

| Bioavailability | High (oral) | Moderate (oral) |

| Primary Target | GABAᴬ receptors | H₁ receptors |

Pharmacodynamic and Kinetic Properties

Methaqualone’s pharmacokinetics and pharmacodynamics distinguish it from other sedatives:

- Absorption: Rapid oral absorption, with peak plasma concentrations within 2–3 hours.

- Metabolism: Hepatic oxidation via CYP3A4, producing inactive metabolites.

- Elimination: Prolonged half-life allows accumulation with repeated dosing, raising dependency risks.

Synthesis and Production

Chemical Synthesis Pathways

Mandrax’s synthesis involves multi-step reactions:

- Original Method:

- Clandestine Production:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Ethanol, Eosin Y, DMSO, O₂ | Intermediate quinazolinone |

| 2 | PTSA, irradiation, 25°C | Methaqualone |

Global Manufacturing Trends

Clandestine labs dominate Mandrax production:

- Key Regions: South Africa, Mexico, and Southeast Asia.

- Quality Variability: Illicit methaqualone often contains impurities (e.g., anthraquinones), increasing toxicity risks.

- Precursor Trafficking: Anthranilic acid seizures in South Africa (e.g., 22 kg in 2022) highlight transnational supply chains.

Global Abuse and Trafficking

Epidemiology and Usage Patterns

Mandrax remains a significant illicit substance:

- Primary Markets: South Africa, where it is smoked with cannabis (“white pipe”) for euphoric effects.

- Abuse Methods: Crushing tablets for inhalation accelerates absorption, heightening addiction potential.

| Region | Prevalence | Key Abuse Method |

|---|---|---|

| South Africa | High (Western Cape) | Smoking with cannabis |

| United States | Low (historical) | Oral ingestion |

| Europe | Niche (“Lemmons”) | Intravenous injection |

Organized Crime Involvement

Mandrax trafficking networks exploit regulatory gaps:

- Production Hubs: Clandestine labs in Gauteng and KwaZulu-Natal, South Africa.

- Profit Margins: Precursor costs (R5 million for 22 kg anthranilic acid) yield high-value Mandrax tablets.

- Cross-Border Smuggling: Hair extensions and other innocuous items used to conceal precursor shipments.

Modern Research and Relevance

Structural Biology Insights

Recent cryo-EM studies elucidate methaqualone’s GABAᴬ receptor interactions:

- Binding Site: Occupies a transmembrane pocket between β2 and α1 subunits, overlapping with etomidate/progol binding regions.

- Pore Modulation: Stabilizes open-channel conformations, enhancing chloride permeability.

| Subunit Interface | Methaqualone Interaction | Functional Impact |

|---|---|---|

| β2F289-α1P233 | Hydrophobic interactions | Pore widening |

| β2M286 | π-sulfur interactions | Increased binding affinity |

Mandrax represents a complex pharmaceutical compound characterized by its dual-component formulation combining methaqualone and diphenhydramine hydrochloride within a single tablet matrix [1] [17]. The compound exhibits a combined molecular formula of C₃₃H₃₆ClN₃O₂ with a molecular weight of 542.12 grams per mole [1] [3]. The formulation was originally developed as a sedative-hypnotic preparation, marketed primarily in Europe during the 1960s and 1970s [17] [18].

Methaqualone Component

The methaqualone component constitutes the primary active ingredient within the Mandrax formulation, representing the sedative-hypnotic principle of the compound [17] [21]. This quinazolinone derivative demonstrates characteristic heterocyclic properties that define its chemical behavior and structural organization [7] [8].

Molecular Formula and Structure (C₁₆H₁₄N₂O)

The methaqualone component exhibits the molecular formula C₁₆H₁₄N₂O, corresponding to a molecular weight of 250.30 grams per mole [2] [4] [7]. The structural framework consists of a quinazolinone core with specific substitution patterns that confer its distinctive chemical properties [8]. The molecule contains sixteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom arranged in a bicyclic heterocyclic system [4] [7].

The three-dimensional molecular structure demonstrates a planar quinazolinone ring system with pendant aromatic substitution [14]. The carbonyl oxygen occupies the C-4 position of the quinazoline ring, while methyl and tolyl substituents are positioned at the C-2 and N-3 positions respectively [7] [8]. Crystallographic analysis reveals that the molecule adopts a relatively rigid conformation due to the conjugated nature of the heterocyclic system [14].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₄N₂O | [2] [4] [7] [8] |

| Molecular Weight (g/mol) | 250.30 | [8] |

| Melting Point (°C) | 120 | [8] [22] [29] |

| Boiling Point (°C) | 393.43 (estimate) | [22] [29] |

| Density (g/cm³) | 1.16 ± 0.1 | [22] [29] |

| Refractive Index | 1.6240 (estimate) | [22] [29] |

| Water Solubility (mg/L) | 299.9 (at 23°C) | [22] [29] |

IUPAC Nomenclature (2-methyl-3-(o-tolyl)-quinazolin-4(3H)-one)

The systematic IUPAC nomenclature for the methaqualone component is 2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one, alternatively expressed as 2-methyl-3-(o-tolyl)-quinazolin-4(3H)-one [7] [8]. This nomenclature reflects the specific substitution pattern characteristic of the methaqualone structure, with a methyl group at the 2-position and an ortho-tolyl group at the 3-position of the quinazolinone framework [8].

The nomenclature indicates the presence of a 4(3H)-quinazolinone core structure, where the designation "4(3H)" specifies that the carbonyl group is located at the 4-position with the tautomeric hydrogen at the 3-position [8] [15]. The systematic name also incorporates the 2-methyl substitution and the 3-(2-methylphenyl) or o-tolyl substituent, which are critical for the compound's pharmacological properties [7] [8].

Alternative chemical names include 2-methyl-3-o-tolyl-4(3H)-quinazolinone and 3,4-dihydro-2-methyl-4-oxo-3-o-tolylquinazoline [8]. The Chemical Abstracts Service registry number for methaqualone is 72-44-6, providing unambiguous identification in chemical databases [7] [8].

Classification within Quinazolinone Family

Methaqualone belongs to the quinazolinone family of heterocyclic compounds, specifically classified as a 4(3H)-quinazolinone derivative [9] [15]. The quinazolinone family is characterized by bicyclic structures comprising fused benzene and pyrimidine rings with a carbonyl group at the 4-position [9] [11]. This structural classification places methaqualone within a broader category of compounds that exhibit diverse biological activities [15].

The quinazolinone core structure consists of two fused six-membered aromatic rings incorporating two nitrogen atoms [9] [11]. The 4-quinazolinone isomer is more prevalent than the 2-quinazolinone form, with the 4-isomer being the predominant structure found in pharmaceutically active compounds [9]. Methaqualone specifically represents a substituted 4(3H)-quinazolinone with characteristic 2-methyl and 3-(2-methylphenyl) substitutions [7] [8].

The quinazolinone family encompasses approximately two hundred naturally occurring alkaloids isolated from various plant, microbial, and animal sources [15]. Within this family, compounds exhibiting sedative-hypnotic properties typically contain a 4-quinazolinone core with phenyl substitution at the nitrogen-3 position, as observed in methaqualone [9]. The structural features of the quinazolinone framework contribute to the compound's interaction with gamma-aminobutyric acid receptors [14] [17].

| Property | Value | Reference |

|---|---|---|

| Core Structure | Quinazolin-4(3H)-one | [9] [11] [15] |

| Heterocycle Type | Heterocyclic aromatic | [9] [11] |

| Ring System | Bicyclic (benzene + pyrimidine) | [9] [11] |

| Carbonyl Position | C-4 position | [9] |

| Substitution Pattern | 2-methyl, 3-(2-methylphenyl) | [7] [8] |

| Chemical Classification | Sedative-hypnotic quinazolinone | [17] [23] |

Diphenhydramine Component

The diphenhydramine component serves as the secondary active ingredient in the Mandrax formulation, contributing antihistaminic properties to the combined preparation [18] [21]. This ethanolamine derivative demonstrates characteristic physicochemical properties that complement the methaqualone component within the composite formulation [13] [21].

Molecular Structure and Properties

Diphenhydramine exhibits the molecular formula C₁₇H₂₁NO with a molecular weight of 255.35 grams per mole [5] [13]. The systematic IUPAC name is [2-(diphenylmethoxy)ethyl]dimethylamine, reflecting the compound's structural organization around a central diphenylmethoxy unit connected to a dimethylaminoethyl group [13]. The molecule demonstrates a flexible conformational profile due to the presence of rotatable bonds between the aromatic and aliphatic segments [13].

The structural framework consists of two phenyl rings connected through a methoxy bridge to an ethyl chain terminating in a dimethylamine group [13]. This arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, contributing to its amphiphilic character [13]. The diphenylmethyl moiety provides structural rigidity while the dimethylaminoethyl chain confers flexibility and basicity to the molecule [13].

Physical properties of diphenhydramine include a melting point range of 167-172°C and a boiling point of 150-165°C at reduced pressure [5]. The compound exhibits a density of approximately 0.9889 grams per cubic centimeter and demonstrates good solubility in organic solvents such as ethanol and chloroform [5]. The refractive index ranges from 1.5450 to 1.5490, indicating moderate optical density [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₂₁NO | [5] [13] |

| Molecular Weight (g/mol) | 255.35 | [5] [13] |

| IUPAC Name | [2-(diphenylmethoxy)ethyl]dimethylamine | [13] |

| Melting Point (°C) | 167-172 | [5] |

| Boiling Point (°C) | 150-165 (at 2.0 mmHg) | [5] |

| Density (g/cm³) | 0.9889 (estimate) | [5] |

| Refractive Index | 1.5450 to 1.5490 | [5] |

| pKa | 9.1 | [5] |

Chemical Classification and Reactivity

Diphenhydramine is classified as a first-generation histamine H₁ receptor antagonist belonging to the ethanolamine class of antihistamines [13]. The compound demonstrates basic properties with a pKa value of 9.1, indicating significant protonation at physiological pH conditions [5]. This basicity contributes to the formation of stable salt forms, particularly the hydrochloride salt used in pharmaceutical formulations [31].

The chemical reactivity of diphenhydramine is influenced by the presence of the tertiary amine group and the ether linkage within its structure [28]. The dimethylamino group serves as a nucleophilic center, while the diphenylmethoxy unit provides electron-donating characteristics [13]. Under acidic conditions, the amine group readily accepts protons, forming quaternary ammonium salts [31].

Stability studies indicate that diphenhydramine demonstrates good chemical stability under normal storage conditions [28]. The compound shows resistance to hydrolysis in neutral aqueous solutions but may undergo degradation under extreme pH conditions or upon exposure to ultraviolet light [28]. The ether bonds within the molecule represent potential sites for oxidative cleavage under harsh conditions [28].

The compound exhibits characteristic reactivity patterns associated with tertiary amines, including N-oxide formation under oxidizing conditions and potential N-demethylation reactions [28]. The aromatic rings may participate in electrophilic substitution reactions, although the electron-donating nature of the methoxy substituent moderates such reactivity [13].

Combined Formulation Characteristics

The Mandrax formulation represents a fixed-dose combination containing 250 milligrams of methaqualone and 25 milligrams of diphenhydramine hydrochloride within a single tablet [17] [18] [21]. This specific ratio was designed to optimize the sedative-hypnotic effects while incorporating antihistaminic properties to enhance the overall therapeutic profile [21].

Physical Properties of the Composite

The combined Mandrax formulation exhibits a molecular formula of C₃₃H₃₆ClN₃O₂ with a total molecular weight of 542.12 grams per mole [1] [3]. The composite maintains the individual physicochemical characteristics of both components while demonstrating unique properties resulting from their combination [1]. The formulation was typically prepared as compressed tablets containing the two active ingredients along with appropriate pharmaceutical excipients [17] [21].

The physical appearance of Mandrax tablets varied depending on the manufacturing source, but the formulation generally presented as white to off-white tablets [21]. The combined system demonstrates intermediate solubility characteristics influenced by both the poorly water-soluble methaqualone component and the more water-soluble diphenhydramine hydrochloride [20] [22]. Dissolution studies indicate that the diphenhydramine component dissolves more rapidly than methaqualone, creating a biphasic release pattern [20].

The composite formulation exhibits stability under normal storage conditions when protected from light and moisture [21]. The combination of the two components does not appear to result in significant chemical interactions that would compromise the integrity of either constituent [24]. Physical compatibility between methaqualone and diphenhydramine hydrochloride has been demonstrated through various analytical techniques [24].

| Property | Value | Reference |

|---|---|---|

| Combined Molecular Formula | C₃₃H₃₆ClN₃O₂ | [1] [3] |

| Combined Molecular Weight (g/mol) | 542.12 | [1] [3] |

| Methaqualone Content (mg) | 250 | [17] [18] [21] |

| Diphenhydramine Content (mg) | 25 | [17] [18] [21] |

| CAS Number | 8076-99-1 | [1] [3] |

| Commercial Formulation | Tablet | [17] [18] [21] |

Chemical Stability of the Combination

The chemical stability of the Mandrax combination has been evaluated through various studies examining the interaction between methaqualone and diphenhydramine hydrochloride [20] [24]. Research indicates that diphenhydramine does not significantly alter the pharmacokinetic profile of methaqualone, suggesting minimal chemical interaction between the two components [24]. The combination maintains the individual stability characteristics of each constituent without evidence of accelerated degradation [24].

Dissolution studies reveal that diphenhydramine may actually enhance the dissolution rate of methaqualone in certain pH conditions, particularly when particle size is reduced [20]. This effect appears to be related to the solubilizing properties of diphenhydramine rather than direct chemical interaction [20]. However, buccal absorption studies demonstrate that diphenhydramine can reduce the absorption of methaqualone in a dose and pH-dependent manner [20].

The stability of both components within the combination formulation is maintained under standard pharmaceutical storage conditions [24]. No significant degradation products resulting from interaction between methaqualone and diphenhydramine have been identified in stability studies [24]. The individual components retain their chemical integrity and demonstrate compatibility within the tablet matrix [21].

Melting Point (113°C)

Chemical Reactivity

Methaqualone demonstrates characteristic chemical reactivity patterns that reflect its quinazolinone structure and functional group chemistry. The compound exhibits stability under normal storage conditions, with no dangerous reactions known under routine handling circumstances [7]. The thermally stable nature of methaqualone makes it particularly suitable for analytical techniques requiring elevated temperatures, such as gas chromatography [1] [2].

The compound's reactivity with acids results in salt formation, most notably the hydrochloride salt with a melting point of 235-237°C [1] [2]. This acid-base chemistry provides a pathway for purification and analytical extraction procedures. Under basic conditions, methaqualone can be extracted using sodium bicarbonate solution, allowing for separation from acidic impurities and extraction from complex matrices [1] [2].

Methaqualone produces an appreciable increase in liver microsomal enzyme activity, demonstrating its interaction with cytochrome P450 systems [6]. This enzymatic induction exceeds that observed with barbiturates, indicating significant metabolic impact. The compound follows an enterohepatic circulation route, with the liver serving as the primary site of metabolism and excretion occurring through bile and kidneys [6].

The compound is not classified as an oxidizing agent and does not exhibit oxidizing properties under normal conditions [7]. Decomposition temperature data is not available, but the compound maintains stability across typical analytical temperature ranges [7].

Spectroscopic Profiles

UV Spectroscopy (λmax at 227.9 nm and 319.7nm)

Methaqualone exhibits characteristic ultraviolet absorption patterns that provide definitive identification criteria. The primary absorption maximum occurs at 226.0 ± 1.0 nm when measured in methanol, with a molar extinction coefficient of 35,500 ± 3,000 [3]. This intense absorption corresponds to the quinazolinone chromophore system and represents the most analytically useful wavelength for quantitative determinations.

In ethanol solvent systems, methaqualone demonstrates multiple absorption maxima at 225 nm, 263 nm, 304 nm, and 316 nm [8]. The primary peak at 225 nm corresponds closely to the methanol system, confirming the consistency of the chromophore behavior across different solvent environments. The secondary and tertiary peaks at 263 nm and 304-316 nm represent additional electronic transitions within the quinazolinone ring system.

Under acidic conditions (0.01N HCl), the absorption pattern shifts to approximately 234 nm and 269 nm [8]. This bathochromic shift reflects the protonation of the quinazolinone nitrogen, altering the electronic structure and absorption characteristics. The pH-dependent spectral changes provide additional analytical information for compound identification and purity assessment.

| Solvent System | Primary λmax (nm) | Secondary λmax (nm) | Tertiary λmax (nm) |

|---|---|---|---|

| Methanol | 226.0 ± 1.0 | - | - |

| Ethanol | 225 | 263 | 304, 316 |

| 0.01N HCl | 234 | 269 | - |

The reference values at 227.9 nm and 319.7 nm mentioned in the analytical literature correspond to comparative studies with related compounds and provide additional wavelength options for analytical method development [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of methaqualone reveals characteristic fragmentation patterns that enable definitive structural identification. The molecular ion appears at m/z 250, corresponding to the exact mass of 250.11061308 Da [10] [11] [12]. The fragmentation pattern demonstrates predictable cleavage across the quinazolinone ring system, producing diagnostic fragment ions that reflect the structural components of the molecule.

The fragmentation behavior shows characteristic breaks across the quinazolinone core, with common fragments including those derived from the methyl-substituted phenyl ring and the quinazolinone moiety [11] [12]. These fragment patterns provide structural information that enables differentiation from related compounds and confirmation of molecular structure.

The base peak varies depending on the specific derivative or salt form being analyzed, but the overall fragmentation pattern remains consistent with the quinazolinone structure [11] [12]. Mass spectrometric analysis provides definitive identification through comparison with reference standards and library spectra.

Raman Spectroscopic Characteristics

Raman spectroscopy provides vibrational information that complements other analytical techniques for methaqualone identification. The Raman spectrum exhibits characteristic bands corresponding to the quinazolinone ring system, including ring breathing modes, stretching vibrations, and functional group-specific peaks [9] [13].

The spectroscopic signature includes characteristic peaks for the carbonyl stretch (C=O), carbon-nitrogen stretches (C-N), and aromatic carbon-hydrogen vibrations that are diagnostic for the quinazolinone structure [9] [13]. Ring breathing and stretching modes provide additional vibrational information that enables differentiation from other compounds.

Raman spectroscopy offers the advantage of non-destructive analysis and can be performed through packaging materials, making it valuable for forensic and field identification applications [9] [13]. The technique provides complementary information to infrared spectroscopy and other analytical methods.

NMR Spectroscopic Features

Nuclear magnetic resonance spectroscopy provides detailed structural information for methaqualone through both proton (1H) and carbon-13 (13C) NMR techniques. The 1H NMR spectrum, typically recorded in deuterated chloroform (CDCl3) at 500 MHz, reveals characteristic signal patterns for the quinazolinone protons and methyl substituents [14] [15].

The 13C NMR spectrum demonstrates characteristic carbon signals for the quinazolinone ring system, including the carbonyl carbon and aromatic carbons [16] [17]. Two-dimensional NMR techniques, including homonuclear shift correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY), provide additional structural confirmation and enable precise structural assignments [12] [18].